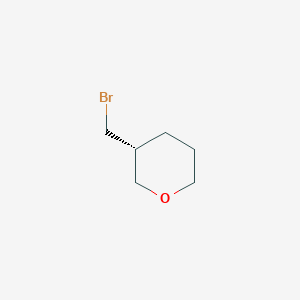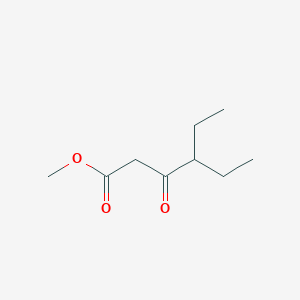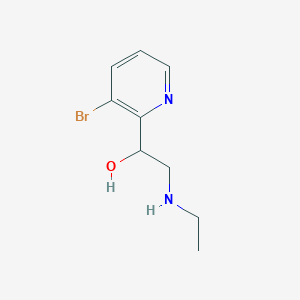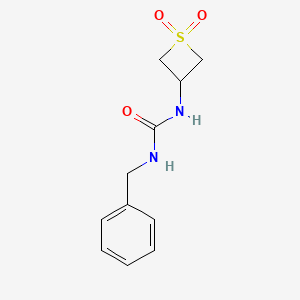![molecular formula C14H23NO4 B13016335 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13016335.png)
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The spirocyclic structure imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst.
Introduction of the tert-Butoxycarbonyl Group: The Boc protecting group is introduced using tert-butoxycarbonyl anhydride in the presence of a base, such as triethylamine. This step ensures the protection of the amine functionality.
Functionalization of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be achieved using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical pathways and reactions, depending on the specific application.
類似化合物との比較
Similar Compounds
2-(tert-Butoxycarbonylamino)acetic acid: Similar in structure but lacks the spirocyclic core.
2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octane: Similar spirocyclic structure but without the acetic acid moiety.
Uniqueness
The uniqueness of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid lies in its combination of the spirocyclic core and the Boc-protected amine functionality. This combination imparts unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octan-6-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-14(9-15)5-4-10(7-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
InChIキー |
XWVFVCGPFQCHBV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)





![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid](/img/structure/B13016317.png)
![3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13016320.png)
![tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13016324.png)


